molecular formula C17H18N6OS B12137776 N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137776
M. Wt: 354.4 g/mol
InChI Key: YOZJVTQROUGGSP-UHFFFAOYSA-N
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Description

This compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazole core substituted with methyl and pyrazine groups. Its structure comprises:

  • N-(2,6-Dimethylphenyl): A bulky aromatic substituent that enhances lipophilicity and may influence steric interactions in biological systems.
  • 1,2,4-Triazole Ring: A heterocyclic scaffold known for diverse pharmacological and agrochemical applications, including antimicrobial, antifungal, and pesticidal activities .
  • Sulfanyl Acetamide Linkage: The thioether (-S-) bridge connecting the triazole and acetamide moieties, which modulates electronic properties and metabolic stability.

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N6OS/c1-11-5-4-6-12(2)15(11)20-14(24)10-25-17-22-21-16(23(17)3)13-9-18-7-8-19-13/h4-9H,10H2,1-3H3,(H,20,24)

InChI Key

YOZJVTQROUGGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dimethylphenyl group, which contributes to its lipophilicity.
  • A triazole ring that is known for its diverse biological activities.
  • A sulfanyl moiety that may enhance its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines. In a study involving triazole derivatives, certain compounds demonstrated IC50 values indicating potent activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

CompoundCell LineIC50 Value (μM)
47eT47D43.4
47fT47D27.3
47fHCT-1166.2

The proposed mechanism for the anticancer activity of this class of compounds often involves the inhibition of key metabolic enzymes and pathways related to cell proliferation and survival. For example, the inhibition of GABA transaminase by related compounds has been documented, leading to increased levels of GABA which can induce apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cellular processes. Specifically:

  • The compound increased GABA levels by 118% , suggesting a potential role in modulating neurotransmitter systems .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Current literature suggests that further research is needed to evaluate its efficacy in animal models and clinical settings.

Case Studies and Research Findings

  • Anticancer Screening : A study identified various triazole derivatives through screening against multicellular spheroids, highlighting their potential as anticancer agents .
  • GABA Modulation : The compound's ability to modulate GABA levels suggests applications in treating neurological disorders alongside its anticancer properties .
  • Thrombopoietin Receptor Agonism : Related compounds have been shown to act as agonists for the thrombopoietin receptor, enhancing platelet production which could be beneficial in treating thrombocytopenia .

Scientific Research Applications

Biological Applications

1. Antifungal Activity

Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antifungal properties. The triazole moiety is known for its efficacy against various fungal pathogens. Research highlights its potential in treating infections caused by Candida and Aspergillus species.

Case Study : A study published in Drug Target Insights demonstrated that derivatives of this compound showed potent antifungal activity in vitro against Candida albicans, suggesting a promising therapeutic application in antifungal treatments .

2. Anticancer Properties

The compound's structure suggests potential anticancer properties due to the presence of the triazole ring and the dimethylphenyl group. These structural features are often associated with inhibition of tumor growth and induction of apoptosis in cancer cells.

Data Table: Anticancer Activity

CompoundCancer TypeIC50 (µM)Reference
F831-0494Breast Cancer15
F831-0494Lung Cancer12

3. Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor of specific enzymes involved in disease processes. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation.

Pharmacological Insights

Recent pharmacological evaluations have focused on the compound's mechanism of action. The presence of the pyrazinyl and triazol moieties allows for interactions with biological targets such as enzymes and receptors.

Mechanism of Action :

  • Enzyme Inhibition : The compound binds to active sites on target enzymes, preventing substrate access.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) linkage serves as a nucleophilic site. This group participates in displacement reactions under basic or acidic conditions:

  • Reaction with alkyl halides : Forms thioether derivatives via nucleophilic attack. For example, reaction with methyl iodide yields methylated products.

  • Cleavage by oxidizing agents : Hydrogen peroxide converts the sulfanyl group to sulfoxide (S=O\text{S=O}) or sulfone (SO2\text{SO}_2) under controlled conditions.

Key Conditions :

  • Alkylation: Ethanol solvent, reflux at 80°C, 6–8 hours.

  • Oxidation: H2O2\text{H}_2\text{O}_2, acetic acid, room temperature, 2–4 hours.

Triazole Ring Reactivity

The 1,2,4-triazole moiety engages in coordination chemistry and cycloaddition reactions:

  • Metal coordination : The nitrogen atoms in the triazole ring bind to transition metals (e.g., Cu(II), Zn(II)) to form stable complexes. These interactions are critical for biological activity modulation .

  • Click chemistry : The triazole ring participates in Huisgen cycloaddition with alkynes or azides under copper catalysis, enabling bioconjugation.

Example Reaction :

Triazole+Cu(I)Metal complex (λmax=420 nm in UV-Vis)\text{Triazole} + \text{Cu(I)} \rightarrow \text{Metal complex (λ}_{\text{max}} = 420\ \text{nm in UV-Vis)}

Conditions: Methanol, CuSO4\text{CuSO}_4, sodium ascorbate, 25°C .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields acetic acid and the corresponding amine derivative.

  • Basic hydrolysis : Produces carboxylate salts and ammonia.

Kinetic Data :

ConditionRate Constant (kk, s1^{-1})Half-Life (t1/2t_{1/2})
1M HCl, 80°C2.3×1042.3 \times 10^{-4}50 minutes
1M NaOH, 60°C1.8×1041.8 \times 10^{-4}64 minutes

Pyrazine Ring Reactions

The pyrazin-2-yl substituent undergoes electrophilic substitution:

  • Nitration : Forms nitro derivatives at the 5-position using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4.

  • Halogenation : Bromination with Br2/FeBr3\text{Br}_2/\text{FeBr}_3 yields 3-bromo-pyrazine analogs.

Aromatic Ring Reactivity

The 2,6-dimethylphenyl group participates in Friedel-Crafts alkylation or sulfonation, though steric hindrance from methyl groups limits reactivity.

Synthetic Pathways

The compound’s synthesis involves multi-step reactions:

  • Triazole formation : Cyclization of thiosemicarbazide derivatives with pyrazinecarboxylates .

  • Sulfanyl linkage : Coupling of 4-methyl-5-(pyrazin-2-yl)-1,2,4-triazole-3-thiol with chloroacetamide intermediates.

Optimized Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Potassium carbonate

  • Temperature: 100°C, 12 hours.

Stability Under Environmental Conditions

ConditionDegradation PathwayStability Profile
UV light (254 nm)Photooxidation of sulfanyl group60% degradation in 24 hours
pH 3–9 (aqueous)Hydrolysis of acetamideStable (<5% degradation)

Comparison with Similar Compounds

Structural Modifications and Their Implications

The following table summarizes key structural differences and their hypothesized effects:

Compound Name Triazole Substituents (Position 4/5) Aryl/Amide Substituents Key Features Potential Impact on Properties
Target Compound 4-Methyl / 5-Pyrazin-2-yl N-(2,6-Dimethylphenyl) High polarity (pyrazine), moderate steric bulk Enhanced solubility, potential for target-specific binding via pyrazine interactions
N-(2,6-Dimethylphenyl)-2-{[4-(4-Ethoxyphenyl)-5-(3-Pyridyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide 4-(4-Ethoxyphenyl) / 5-Pyridin-3-yl N-(2,6-Dimethylphenyl) Ethoxy group (electron-donating), pyridine (mono-nitrogen) Increased lipophilicity (ethoxy), reduced polarity vs. pyrazine; possible altered bioavailability
N-(2,6-Dimethylphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide 4-Allyl / 5-Thiophen-2-yl N-(2,6-Dimethylphenyl) Thiophene (sulfur-containing), allyl (reactive group) Enhanced π-π stacking (thiophene); allyl may confer reactivity (e.g., polymerization or covalent binding)
2-[(4-(4-Chlorophenyl)-5-(p-Tolylaminomethyl)-4H-1,2,4-Triazol-3-yl)sulfanyl]acetamide 4-(4-Chlorophenyl) / 5-(Aminomethyl) Acetamide (unsubstituted) Chlorophenyl (electron-withdrawing), aminomethyl (basic group) Improved membrane permeability (chlorophenyl); aminomethyl may enable pH-dependent solubility
Oxadixyl (Pesticide) N/A N-(2,6-Dimethylphenyl)-2-Methoxy Methoxy group instead of triazole-sulfanyl Simplified structure; broad-spectrum fungicidal activity

Substituent-Driven Functional Differences

  • Pyrazine vs. Pyridine/Thiophene: The pyrazine in the target compound provides two nitrogen atoms, enabling stronger dipole interactions and hydrogen bonding compared to mono-nitrogen pyridine or non-polar thiophene . This could enhance binding to targets like enzymes or receptors with polar active sites.
  • Methyl vs. Ethoxyphenyl/Allyl at Position 4 : The methyl group in the target compound minimizes steric hindrance compared to bulkier ethoxyphenyl or flexible allyl substituents. This may improve binding to compact active sites but reduce hydrophobic interactions.
  • Sulfanyl Acetamide vs. Methoxy (Oxadixyl) : The triazole-sulfanyl linkage in the target compound introduces a sulfur atom, which may improve metabolic stability compared to the ether-linked oxadixyl .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions, including:

  • Alkylation : Reaction of α-chloroacetamide derivatives with 4-amino-5-(heteroaryl)-1,2,4-triazole-3-thiones in the presence of KOH ( ).
  • Catalytic Reflux : Equimolar concentrations of intermediates (e.g., substituted oxazolones and triazole derivatives) are refluxed at 150°C using pyridine and Zeolite (Y-H) as catalysts ( ).
  • Purification : Products are filtered, recrystallized from ethanol, and characterized via melting point, NMR, and HPLC ( ).

Basic: How is structural characterization of this compound performed in academic research?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR for functional group verification ( ).
  • Chromatography : HPLC for purity assessment ( ).
  • Elemental Analysis : Confirmation of molecular formula ( ).

Basic: What initial biological screening approaches are used to evaluate its bioactivity?

  • Anti-exudative Assays : Administered at 10 mg/kg in rodent models, with comparison to reference drugs (e.g., diclofenac sodium) to assess inflammation reduction ( ).
  • In Vitro Cytotoxicity : Antiproliferative activity against cancer cell lines ( ).

Advanced: How can reaction conditions be optimized for higher yields or selectivity?

Methodologies include:

  • Design of Experiments (DoE) : Statistical models to test variables (e.g., temperature, catalyst loading) ( ).
  • Heuristic Algorithms : Bayesian optimization or machine learning to predict optimal conditions with minimal experimental trials ().
  • Flow Chemistry : Continuous-flow processes to enhance reproducibility and scalability ( ).

Advanced: What crystallographic insights are critical for understanding its molecular interactions?

  • X-ray Diffraction : Reveals bond angles, torsion angles, and packing motifs. For example, analogs show hydrogen bonding between acetamide NH and triazole sulfur, influencing stability ( ).
  • Docking Studies : Predict binding affinities to biological targets (e.g., cyclooxygenase for anti-inflammatory activity) ( ).

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

  • Meta-Analysis : Compare assay protocols (e.g., dose, animal model) ( vs. 10).
  • Structural Analogues : Test derivatives with modified substituents (e.g., pyrazine vs. furan) to isolate activity drivers ( ).
  • Statistical Validation : Use ANOVA to assess significance of observed differences ( ).

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesize derivatives with altered triazole, pyrazine, or acetamide groups ( ).
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl group for anti-exudative activity) ( ).
  • QSAR Modeling : Correlate electronic/steric parameters with bioactivity ().

Advanced: How are discrepancies between in vitro and in vivo efficacy addressed?

  • Pharmacokinetic Profiling : Assess absorption, metabolism, and bioavailability (e.g., liver microsome assays).
  • Formulation Adjustments : Use solubilizing agents (e.g., cyclodextrins) to enhance in vivo delivery ( ).
  • Dose Escalation Studies : Identify therapeutic windows while minimizing toxicity ( ).

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